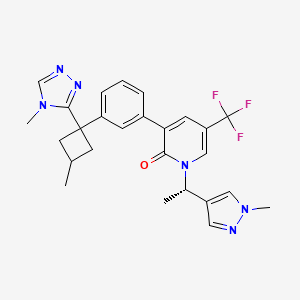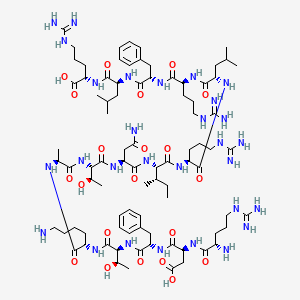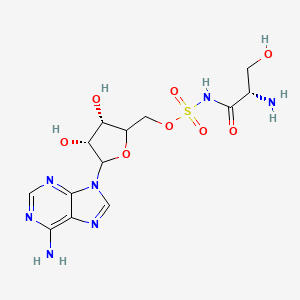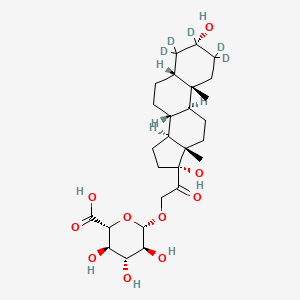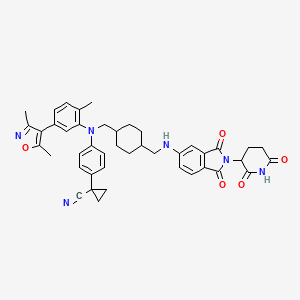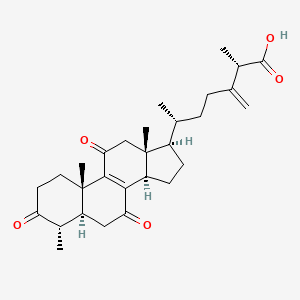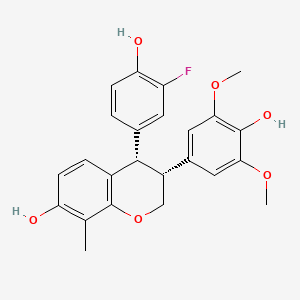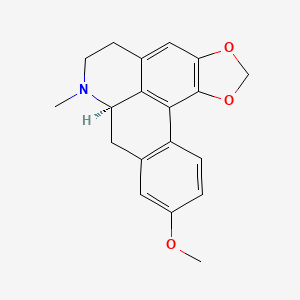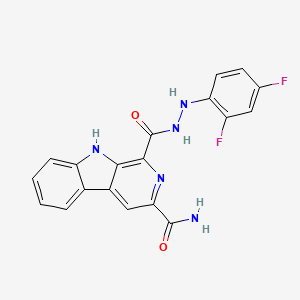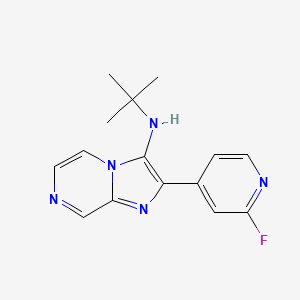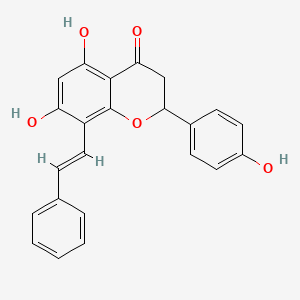
DH-8P-DB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DH-8P-DB is a compound known for its potential as an anticancer agent. It exhibits cytotoxicity against colon cancer cells, making it a promising candidate for cancer treatment research . The molecular formula of this compound is C23H18O5, and it has a molecular weight of 374.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DH-8P-DB involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through various chemical reactions, such as condensation and cyclization.
Formation of this compound: The intermediate compounds are then subjected to further reactions, such as oxidation and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
DH-8P-DB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DH-8P-DB has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and properties.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s cytotoxicity against cancer cells makes it a candidate for anticancer drug development.
Industry: This compound is used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of DH-8P-DB involves its interaction with molecular targets in cancer cells. The compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth, leading to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to DH-8P-DB include other anticancer agents with similar chemical structures and cytotoxic properties. Some examples are:
6-CEPN: Another compound with anticancer properties.
Kaempferol: A flavonoid with known anticancer effects
Uniqueness of this compound
This compound is unique due to its specific chemical structure and its potent cytotoxicity against colon cancer cells. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C23H18O5 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+ |
InChI-Schlüssel |
CCIHCBLYXNADJC-IZZDOVSWSA-N |
Isomerische SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


